molecular formula C24H16ClFN4O B11205243 6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11205243
M. Wt: 430.9 g/mol
InChI Key: LVQQGWHHVQFJNP-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. One common synthetic route involves the use of pyrazolones and trifluoromethylalkenes, which undergo chemo- and regioselective defluorinative annulation to form the desired compound . The reaction conditions typically involve mild temperatures and the use of specific catalysts to ensure high yields and selectivity.

Chemical Reactions Analysis

6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield dehalogenated products.

Scientific Research Applications

6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity may be related to its ability to modulate neurotransmitter receptors or ion channels in the brain .

Comparison with Similar Compounds

6-(4-chlorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H16ClFN4O

Molecular Weight

430.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-11-(4-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H16ClFN4O/c25-16-9-5-15(6-10-16)23-20-21(18-3-1-2-4-19(18)31-23)29-24-27-13-28-30(24)22(20)14-7-11-17(26)12-8-14/h1-13,22-23H,(H,27,28,29)

InChI Key

LVQQGWHHVQFJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(O2)C6=CC=C(C=C6)Cl

Origin of Product

United States

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